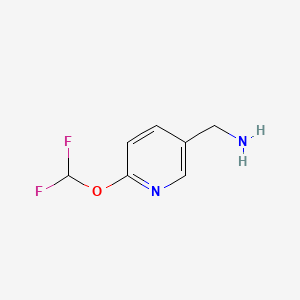

(6-(Difluoromethoxy)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

[6-(difluoromethoxy)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOFZBGNUGJSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739520 | |

| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198103-43-3 | |

| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(difluoromethoxy)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-(difluoromethoxy)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for the preparation of (6-(difluoromethoxy)pyridin-3-yl)methanamine, a key building block in the development of novel pharmaceutical agents. The document provides a comprehensive overview of two principal routes: the reduction of 6-(difluoromethoxy)pyridine-3-carbonitrile and the reductive amination of 6-(difluoromethoxy)nicotinaldehyde. Detailed experimental protocols, summarized quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.

Introduction

(6-(difluoromethoxy)pyridin-3-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry. The introduction of the difluoromethoxy group can modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design. This guide outlines the prevalent methods for the synthesis of this important intermediate.

Synthetic Pathways

Two primary synthetic routes have been identified for the synthesis of (6-(difluoromethoxy)pyridin-3-yl)methanamine. The logical workflow for the synthesis is presented below.

An In-depth Technical Guide to the Physicochemical Properties of (6-(difluoromethoxy)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(difluoromethoxy)pyridin-3-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group can significantly influence the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing metabolic stability, lipophilicity, and target binding affinity. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for the determination of key properties, and discusses the current understanding of its biological relevance.

Physicochemical Properties

Table 1: Physicochemical Properties of (6-(difluoromethoxy)pyridin-3-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₇H₈F₂N₂O | Aurum Pharmatech[1] |

| Molecular Weight | 174.15 g/mol | Aurum Pharmatech[1] |

| Predicted pKa | 7.87 ± 0.29 | Not specified |

| Predicted XlogP | 1.0 | PubChemLite[2] |

| Appearance | Colorless to light yellow liquid | Not specified |

| Solubility | Not available | AK Scientific, Inc.[3] |

| Boiling Point | Not available | AK Scientific, Inc.[3] |

| Melting Point | Not available | AK Scientific, Inc.[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of (6-(difluoromethoxy)pyridin-3-yl)methanamine are not explicitly described in publicly available literature. However, general methodologies for the synthesis of similar pyridine derivatives and the determination of key physicochemical properties can be adapted.

General Synthesis Approach for Substituted Pyridinylmethanamines

The synthesis of (6-(difluoromethoxy)pyridin-3-yl)methanamine would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted pyridine. The introduction of the difluoromethoxy group is a key step, often achieved using reagents like chlorodifluoromethane or sodium chlorodifluoroacetate under basic conditions. The methanamine moiety can be introduced through various synthetic strategies, such as the reduction of a nitrile or an amide, or by amination of a corresponding halomethylpyridine.

A generalized workflow for a potential synthesis is depicted below:

References

An In-depth Technical Guide on (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group can significantly influence a molecule's metabolic stability and pharmacokinetic properties.[1] This guide aims to provide a comprehensive overview of the known stability and reactivity of this compound, drawing from available safety and technical data.

Chemical and Physical Properties

A summary of the known physical and chemical properties of (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is presented in Table 1. Much of the specific experimental data, such as melting point and solubility, is not publicly available.[2]

Table 1: Physical and Chemical Properties of (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClF₂N₂O | [2] |

| Molecular Weight | 210.61 g/mol | [2] |

| CAS Number | 2089334-37-0 | [2] |

| Appearance | Not available | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

| Purity | Typically ≥95% | [2] |

Stability Profile

Based on available safety data sheets, (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is considered stable under recommended storage and handling conditions.[2]

Storage and Handling

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is crucial to protect it from moisture and incompatible substances. Sources of ignition should be avoided in the storage area.[2]

Incompatible Materials

The primary incompatibility identified for this compound is with strong oxidizing agents .[2] Contact with these substances could lead to vigorous reactions and decomposition.

Hazardous Decomposition Products

Upon thermal decomposition, (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride may release toxic and corrosive fumes, including:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)

-

Nitrogen oxides (NOx)[2]

Conditions to Avoid

To ensure the stability of the compound, the following conditions should be avoided:

-

Dust generation: Fine dust particles can form explosive mixtures with air.[2]

-

High temperatures: Can lead to thermal decomposition.

-

Contact with incompatible materials: Specifically, strong oxidizing agents.[2]

Reactivity Profile

Detailed reactivity studies for (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride are not extensively documented in publicly available literature. However, based on its structure as a primary amine and a pyridine derivative, its general reactivity can be inferred.

Reactivity of the Aminomethyl Group

The primary aminomethyl group is expected to exhibit typical reactivity for aliphatic amines. This includes nucleophilic substitution and addition reactions. It can react with electrophiles such as acyl chlorides, anhydrides, and aldehydes.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The difluoromethoxy group at the 6-position will influence the electron density of the ring, potentially affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Experimental Protocols (General)

While specific experimental protocols for forced degradation studies of (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride are not available, general methodologies for similar compounds can be adapted. A typical forced degradation study would involve subjecting the compound to stress conditions as outlined in the ICH guidelines.

General Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Biological Context and Signaling Pathways

Currently, there is no specific information in the public domain linking (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride to particular biological signaling pathways or drug development programs. Pyridine derivatives are a common scaffold in medicinal chemistry, and fluorination is a widely used strategy to enhance drug-like properties.[1] The aminomethylpyridine moiety is a known pharmacophore that can interact with various biological targets.

Potential Logical Relationship in Drug Discovery

The following diagram illustrates a logical workflow for the initial stages of investigating a novel compound like (6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride in a drug discovery context.

Caption: Logical workflow for early-stage drug discovery.

Conclusion

(6-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride is a chemical entity with potential applications in research and development, particularly within the pharmaceutical industry. While its general stability and handling requirements are documented in safety data sheets, a comprehensive, in-depth understanding of its degradation pathways, reaction kinetics, and full reactivity profile is hampered by the lack of publicly available scientific literature. Further experimental investigation is necessary to fully characterize the stability and reactivity of this compound to support its potential development as a drug candidate or research tool.

References

Technical Guide on (6-(difluoromethoxy)pyridin-3-yl)methanamine: Physicochemical Properties and Generalized Analytical Workflows

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on (6-(difluoromethoxy)pyridin-3-yl)methanamine. As of December 2025, detailed experimental spectroscopic data and specific biological pathway information for this compound are not available in the public domain. The experimental protocols and workflows presented herein are generalized representations based on common practices for similar chemical entities and should be regarded as illustrative examples.

Introduction

(6-(difluoromethoxy)pyridin-3-yl)methanamine is a fluorinated pyridine derivative. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document summarizes the known physicochemical properties and provides generalized protocols for its synthesis and characterization.

Physicochemical and Spectroscopic Data

While specific experimental spectra for (6-(difluoromethoxy)pyridin-3-yl)methanamine are not publicly available, its basic properties and predicted mass spectrometry data have been compiled from chemical databases.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈F₂N₂O | PubChem[1] |

| Molecular Weight | 174.15 g/mol | ChemicalBook[2] |

| Monoisotopic Mass | 174.06047 Da | PubChem[1] |

| CAS Number | 1198103-43-3 | ChemicalBook[2] |

Table 2: Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.06775 |

| [M+Na]⁺ | 197.04969 |

| [M+K]⁺ | 213.02363 |

| [M+NH₄]⁺ | 192.09429 |

| [M-H]⁻ | 173.05319 |

Generalized Experimental Protocols

The following protocols are representative examples for the synthesis and analysis of aminomethylpyridine derivatives and are not specific to the title compound.

Hypothetical Synthesis via Reductive Amination

The synthesis of 3-aminomethylpyridines can be challenging due to the electron-deficient nature of the pyridine ring. A common conceptual pathway involves the formation of a pyridine-3-carboxaldehyde intermediate followed by reductive amination.

Step 1: Oxidation of a 3-methylpyridine precursor A suitable starting material, 6-(difluoromethoxy)-3-methylpyridine, would first be oxidized to the corresponding aldehyde.

Step 2: Reductive Amination The resulting 6-(difluoromethoxy)pyridine-3-carboxaldehyde would then undergo reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate, which is then reduced in situ to the desired primary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

General Protocol for NMR and MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis of chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules like amines. Acquire data in both positive and negative ion modes to observe different adducts.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of a compound like (6-(difluoromethoxy)pyridin-3-yl)methanamine.

Caption: Hypothetical synthesis pathway for (6-(difluoromethoxy)pyridin-3-yl)methanamine.

Caption: General workflow for spectroscopic analysis of the target compound.

References

Navigating the Research Landscape of (6-(difluoromethoxy)pyridin-3-yl)methanamine: A Technical Overview

For researchers, scientists, and professionals in drug development, the accessibility and characteristics of novel chemical entities are of paramount importance. This technical guide provides a comprehensive overview of the commercial availability and known properties of the compound (6-(difluoromethoxy)pyridin-3-yl)methanamine, a pyridinamine derivative with potential applications in medicinal chemistry and drug discovery.

Commercial Availability and Supplier Information

(6-(difluoromethoxy)pyridin-3-yl)methanamine, identified by the CAS Number 1198103-43-3, is commercially available from a range of chemical suppliers catering to the research and development sector. This accessibility ensures that researchers can readily procure the compound for investigational purposes. The compound is also available as its hydrochloride salt (CAS No.: 2089334-37-0).

Table 1: Commercial Suppliers of (6-(difluoromethoxy)pyridin-3-yl)methanamine

| Supplier | CAS Number | Additional Information |

| Aurum Pharmatech | 1198103-43-3 | No additional details provided. |

| BLDpharm | 1198103-43-3 | No additional details provided. |

| ChemicalBook | 1198103-43-3 | Provides synonyms such as 6-(Difluoromethoxy)-3-pyridinemethanamine.[1] |

| Ambeed | 1198103-43-3 | Lists similar compounds.[2] |

| Labcompare | Not specified | Listed as a laboratory chemical.[3][4][5] |

| Sigma-Aldrich | 2089334-37-0 | Available as the hydrochloride salt. |

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental settings.

Table 2: Physicochemical Properties of (6-(difluoromethoxy)pyridin-3-yl)methanamine

| Property | Value | Source |

| CAS Number | 1198103-43-3 | Aurum Pharmatech, ChemicalBook |

| Molecular Formula | C₇H₈F₂N₂O | Aurum Pharmatech |

| Molecular Weight | 174.15 g/mol | Aurum Pharmatech |

| Synonyms | 6-(Difluoromethoxy)-3-pyridinemethanamine | ChemicalBook[1] |

Research Applications and Methodologies: A Landscape of Related Compounds

While specific, in-depth research applications and detailed experimental protocols for (6-(difluoromethoxy)pyridin-3-yl)methanamine are not extensively documented in publicly available literature, the broader class of pyridine derivatives is of significant interest in medicinal chemistry. These compounds serve as versatile scaffolds in the design of novel therapeutic agents.

The structural motif of a substituted pyridine ring is a common feature in a wide array of biologically active molecules. For instance, various pyridine-containing compounds have been investigated as modulators of the integrated stress pathway, which is implicated in a range of diseases including neurodegenerative disorders and cancer[6].

The synthesis of pyridine derivatives often involves well-established organic chemistry reactions. Although a specific, detailed synthesis protocol for (6-(difluoromethoxy)pyridin-3-yl)methanamine was not found in the search results, the general methodologies for the preparation of similar compounds are widely reported in chemical literature and patents.

Logical Relationship: From Building Block to Potential Drug Candidate

The utility of (6-(difluoromethoxy)pyridin-3-yl)methanamine in a research context can be conceptualized as a key building block in a drug discovery workflow. Its chemical structure, featuring a difluoromethoxy group and a primary amine on a pyridine core, offers multiple points for chemical modification and elaboration.

In this hypothetical workflow, the commercially available aminopyridine derivative serves as a starting material for the synthesis of a diverse library of related compounds. These new chemical entities would then undergo biological screening to identify "hits" with desired activity against a specific therapeutic target. Subsequent medicinal chemistry efforts would focus on optimizing these hits to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical drug candidate.

Conclusion

(6-(difluoromethoxy)pyridin-3-yl)methanamine is a readily available chemical building block with potential for use in drug discovery and medicinal chemistry research. While specific data on its biological activity and detailed experimental applications are not widely published, its structural features are characteristic of scaffolds found in numerous biologically active compounds. Researchers can leverage its commercial availability to incorporate this moiety into their own discovery programs, exploring its potential in the development of novel therapeutics. The lack of extensive public data also presents an opportunity for novel research to characterize the biological effects and potential applications of this and related compounds.

References

- 1. (6-(difluoroMethoxy)pyridin-3-yl)MethanaMine | 1198103-43-3 [amp.chemicalbook.com]

- 2. 135900-33-3 | 6-(Trifluoromethoxy)pyridin-3-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. labcompare.com [labcompare.com]

- 4. labcompare.com [labcompare.com]

- 5. labcompare.com [labcompare.com]

- 6. WO2019090088A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]

The Strategic Role of the Difluoromethoxy Group in Pyridinylmethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing their therapeutic potential. Among the various fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent for modulating the physicochemical and biological properties of drug candidates. This technical guide provides an in-depth analysis of the role of the difluoromethoxy group in the context of pyridinylmethanamine derivatives, a scaffold of significant interest in medicinal chemistry.

Physicochemical and Pharmacokinetic Impact of the Difluoromethoxy Group

The introduction of a difluoromethoxy group onto the pyridine ring of pyridinylmethanamine derivatives can profoundly influence their drug-like properties. This substituent is often employed as a bioisostere for other functional groups, such as the methoxy (-OCH₃) or hydroxyl (-OH) groups, offering a unique combination of electronic and steric effects.

Key Physicochemical Properties:

-

Lipophilicity: The difluoromethoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system or for improving oral bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.[1]

-

Acidity of the α-Proton: The hydrogen atom of the difluoromethoxy group is more acidic than a typical methoxy proton. This increased acidity allows the -OCF₂H group to act as a hydrogen bond donor, potentially leading to stronger interactions with target proteins.[2]

-

Conformational Effects: The steric bulk and electrostatic properties of the difluoromethoxy group can influence the preferred conformation of the molecule, which can in turn affect its binding affinity to the target receptor or enzyme.

Synthesis of Difluoromethoxy-Substituted Pyridinylmethanamine Derivatives

The synthesis of pyridinylmethanamine derivatives bearing a difluoromethoxy group typically involves the introduction of the -OCF₂H moiety onto a pyridine precursor, followed by the elaboration of the methanamine side chain.

General Synthetic Approach:

A common strategy involves the difluoromethylation of a hydroxy-substituted pyridine derivative. The resulting difluoromethoxy-pyridine can then be functionalized at a different position to introduce the aminomethyl group.

Biological Activity and Structure-Activity Relationships

While direct structure-activity relationship (SAR) studies on difluoromethoxy-substituted pyridinylmethanamines are not extensively reported in the public domain, we can extrapolate from studies on related fluorinated compounds to understand the potential impact of this group on biological activity. The difluoromethoxy group is often investigated as a replacement for a methoxy group to improve potency and metabolic stability.

For instance, in a study on estratriene derivatives, the replacement of a methoxy group with a difluoromethoxy group led to a significant increase in antiproliferative activity.[3] This suggests that the electronic and conformational effects of the difluoromethoxy group can lead to enhanced interactions with the biological target.

Illustrative Quantitative Data:

The following table presents data from a study on difluoromethoxy-substituted estratriene derivatives, which highlights the potential for the -OCF₂H group to enhance biological activity compared to a hydroxyl group. While not pyridinylmethanamine derivatives, these data provide a valuable illustration of the impact of this functional group.

| Compound | R Group | GI₅₀ (MCF-7, µM) | GI₅₀ (MDA MB-231, µM) | Reference |

| 9 | -OH | 2.6 | 3.03 | [3] |

| 10 | -OSO₂NH₂ | 0.28 | 0.74 | [3] |

This table illustrates the significant increase in antiproliferative activity upon sulfamoylation of the difluoromethoxy-substituted phenol.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of a hypothetical difluoromethoxy-pyridinylmethanamine derivative. These are intended to be illustrative and would require optimization for a specific target molecule.

Synthesis of a Difluoromethoxy-Substituted Pyridinylmethanamine

Step 1: Difluoromethylation of a Hydroxypyridine

A solution of the starting hydroxypyridine (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile) is treated with a base (e.g., potassium carbonate or sodium hydride) at room temperature. After stirring for a short period, a difluoromethylating agent (e.g., sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate) is added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 2: Functionalization and Introduction of the Aminomethyl Group

The difluoromethoxy-pyridine from the previous step is then subjected to a series of reactions to introduce the aminomethyl side chain. This could involve, for example, a formylation reaction followed by reductive amination. For the reductive amination, the corresponding aldehyde (1.0 eq.) and the desired amine (1.2 eq.) are dissolved in a suitable solvent (e.g., methanol or dichloroethane). A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq.), is added portion-wise, and the reaction is stirred at room temperature until completion as monitored by TLC or LC-MS. The reaction is then worked up by quenching with a basic aqueous solution and extracting the product with an organic solvent. The combined organic layers are dried, concentrated, and the final product is purified by column chromatography or crystallization.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific protein kinase can be evaluated using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).

General Procedure:

-

A reaction mixture is prepared containing the kinase, the substrate, ATP, and the test compound at various concentrations in a suitable buffer.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

The reaction is then stopped, and the amount of product formed (or remaining ATP) is quantified according to the assay kit instructions, typically by measuring luminescence or fluorescence.

-

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Pyridinylmethanamine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer and other diseases. The difluoromethoxy group can play a crucial role in optimizing the potency and selectivity of these inhibitors.

Below is a conceptual diagram illustrating a generic kinase signaling pathway that could be targeted by a difluoromethoxy-pyridinylmethanamine derivative.

References

- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity Screening of (6-(difluoromethoxy)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound, (6-(difluoromethoxy)pyridin-3-yl)methanamine. While no specific biological data for this compound has been publicly reported, its structural features—namely the fluorinated pyridine core and the methanamine substituent—suggest potential therapeutic applications based on the activities of analogous structures. Fluorinated pyridine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including kinase inhibition, and antimicrobial and cytotoxic effects. The difluoromethoxy group, in particular, is often incorporated to enhance metabolic stability and potency. This document outlines a strategic screening approach, including detailed experimental protocols for primary assays, illustrative data presentation, and visualization of relevant biological pathways to guide the preliminary investigation of this compound.

Rationale for Screening Strategy

The screening strategy for (6-(difluoromethoxy)pyridin-3-yl)methanamine is predicated on the known biological activities of structurally related pyridine and (pyridin-3-yl)methanamine derivatives. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The incorporation of fluorine can significantly enhance a molecule's pharmacological properties. Therefore, a primary screening cascade should focus on assays with a high probability of identifying activity based on these precedents. The proposed initial screening panel includes:

-

Kinase Inhibition Assays: Pyridine derivatives are common scaffolds for kinase inhibitors. A panel of cancer-relevant kinases is proposed for initial screening.

-

Antimicrobial Susceptibility Assays: The pyridine nucleus is present in several antimicrobial agents. Screening against a representative panel of pathogenic bacteria is warranted.

-

Cytotoxicity Assays: As a foundational screen for potential anticancer activity and to assess general cellular toxicity, an in vitro cytotoxicity assay against a human cancer cell line is recommended.

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of (6-(difluoromethoxy)pyridin-3-yl)methanamine.

Data Presentation: Illustrative Results

The following tables are examples of how quantitative data from the proposed screening assays could be structured.

Table 1: Illustrative Kinase Inhibition Screening Results

| Kinase Target | (6-(difluoromethoxy)pyridin-3-yl)methanamine (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |

| BRAF | 85.2 | 98.5 |

| EGFR | 15.6 | 95.1 |

| MEK1 | 45.3 | 92.8 |

| CDK2 | 10.1 | 97.2 |

Table 2: Illustrative Antimicrobial Susceptibility Screening Results

| Microbial Strain | (6-(difluoromethoxy)pyridin-3-yl)methanamine (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 |

| Escherichia coli (ATCC 25922) | >128 | 0.015 |

| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.25 |

| Candida albicans (ATCC 90028) | 64 | 1 |

Table 3: Illustrative Cytotoxicity Screening Results

| Cell Line | (6-(difluoromethoxy)pyridin-3-yl)methanamine (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |

| HeLa (Human cervical cancer) | 25.8 | 0.8 |

| A549 (Human lung carcinoma) | 32.1 | 1.2 |

| MCF-7 (Human breast adenocarcinoma) | 18.5 | 0.5 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity of the test compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

-

Kinase of interest (e.g., BRAF)

-

Kinase substrate peptide

-

ATP

-

Test compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2 µL of the kinase solution to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well. The signal is proportional to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

Materials:

-

Test compound stock solution

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[1][2]

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well flat-bottom tissue culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[1][2]

Relevant Signaling Pathway: BRAF/MAPK Pathway

Given that many pyridine-based compounds are kinase inhibitors, the BRAF/MAPK signaling pathway is a highly relevant target for investigation.[3][4][5][6][7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers.[3][5][7]

Conclusion

This guide provides a foundational strategy for the initial biological characterization of (6-(difluoromethoxy)pyridin-3-yl)methanamine. The proposed workflow, incorporating kinase, antimicrobial, and cytotoxicity screening, offers a rational starting point based on the known activities of analogous fluorinated pyridine compounds. The detailed protocols and illustrative data tables are intended to facilitate the design and execution of these primary assays. Positive results in any of these screens would warrant further investigation, including dose-response studies, selectivity profiling, and exploration of the underlying mechanism of action, to determine the therapeutic potential of this novel chemical entity.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

Potential Therapeutic Targets for (6-(difluoromethoxy)pyridin-3-yl)methanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (6-(difluoromethoxy)pyridin-3-yl)methanamine core is a versatile scaffold that has appeared in medicinal chemistry literature as a key structural motif for agents targeting a range of proteins implicated in various disease states. The presence of the difluoromethoxy group can enhance metabolic stability and modulate physicochemical properties, making it an attractive component in drug design. This technical guide consolidates the current understanding of potential therapeutic targets for analogs based on this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Bromodomain and Extra-Terminal (BET) Family Proteins

Analogs incorporating a substituted pyridin-3-yl motif have shown potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various cancers and inflammatory diseases.

Quantitative Data: BRD4 Inhibition

While specific data for direct analogs of (6-(difluoromethoxy)pyridin-3-yl)methanamine are not publicly available, a closely related analog has demonstrated significant binding affinity for BRD4.

| Compound Class | Target | Parameter | Value |

| 6-(2,4-difluorophenoxy)-5-((ethylmethyl)pyridine-3-yl)-8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one | BRD4 | Binding Energy | -36.11 Kcal/mol[1] |

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 plays a pivotal role in transcriptional activation by recruiting the positive transcription elongation factor b (P-TEFb) to acetylated histones at promoter and enhancer regions of genes, including oncogenes like MYC. Inhibition of BRD4 disrupts this interaction, leading to the downregulation of target gene expression and subsequent anti-proliferative effects.

Experimental Protocol: BRD4 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the binding of a ligand to the BRD4 bromodomain.

Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-tag antibody (donor) bound to a tagged BRD4 protein and a biotinylated histone peptide (acceptor) labeled with streptavidin-XL665. A test compound that binds to the BRD4 bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Anti-GST antibody labeled with Europium cryptate (Eu3+)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compounds (analogs)

-

384-well low-volume white microplate

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add a solution of GST-BRD4 and the biotinylated histone H4 peptide to the wells.

-

Add a solution of the Eu3+-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Eu3+ donor) and 665 nm (XL665 acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values for the test compounds.

Protein Kinases

The pyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. Analogs of (6-(difluoromethoxy)pyridin-3-yl)methanamine are therefore promising candidates for targeting various protein kinases involved in oncology and neurodegenerative diseases.

Quantitative Data: Kinase Inhibition

| Compound Class | Target | Parameter | Value (nM) |

| 6-amino pyridine derivatives | GSK-3β | IC50 | 770[2] |

| 6-amino pyridine derivatives | CK-1δ | IC50 | 570[2] |

| N-(pyridin-2-yl)cyclopropanecarboxamide scaffold | GSK-3β | IC50 | 70 |

| Aminopyridine scaffold | VRK1 | IC50 | 150[3] |

| Pyrazolo[3,4-b]pyridine derivatives | FGFR | IC50 | <350[4][5] |

Signaling Pathways

Aberrant FGFR signaling, through mutations, amplifications, or translocations, can drive cancer cell proliferation, survival, and angiogenesis. FGFR inhibitors block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.

GSK-3β is a key enzyme implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is a therapeutic strategy to reduce the formation of neurofibrillary tangles and potentially slow disease progression.

Experimental Protocol: LanthaScreen® Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

Principle: The assay uses a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, causing a loss of FRET.

Materials:

-

Tagged kinase (e.g., GST-tagged, His-tagged)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor 647-labeled kinase tracer

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (analogs)

-

384-well low-volume black microplate

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the test compound solutions to the wells of the 384-well plate.

-

Prepare a mixture of the kinase and the europium-labeled antibody and add it to the wells.

-

Add the Alexa Fluor 647-labeled tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the emission ratio and determine the IC50 values from the dose-response curves.

G-Protein Coupled Receptors (GPCRs)

Bioisosteric replacement of the methanamine group in the core scaffold with piperazine-containing linkers has led to potent modulators of dopamine and serotonin receptors. These GPCRs are critical targets for treating a wide range of central nervous system disorders.

Quantitative Data: Dopamine and Serotonin Receptor Activity

| Compound Class | Target | Parameter | Value (nM) |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | D2 Receptor | EC50 | 0.9 - 3.3[6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | D3 Receptor | EC50 | 10 - 19[6] |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives | 5-HT1A Receptor | EC50 | 1.4 - 2.3[6] |

Signaling Pathway: Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Both the dopamine D2 receptor and the serotonin 5-HT1A receptor are Gi/o-coupled GPCRs. Upon agonist binding, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

Experimental Protocols

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: A radiolabeled antagonist (e.g., [3H]-spiperone) is incubated with a source of D2 receptors (e.g., cell membranes). The binding of the radioligand is measured in the presence and absence of a competing unlabeled test compound. The amount of radioactivity displaced by the test compound is used to calculate its binding affinity (Ki).

Materials:

-

Membrane preparations from cells expressing human D2 receptors

-

Radioligand (e.g., [3H]-spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

Test compounds (analogs)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In tubes or a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), excess unlabeled antagonist (for non-specific binding), or the test compound.

-

Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate specific binding (Total - Non-specific) and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to act as an agonist at the 5-HT1A receptor by quantifying the inhibition of cAMP production.

Principle: Cells expressing the 5-HT1A receptor are stimulated with forskolin to elevate intracellular cAMP levels. An agonist binding to the Gi-coupled 5-HT1A receptor will inhibit adenylyl cyclase, causing a decrease in the forskolin-stimulated cAMP levels. This change in cAMP is measured using a competitive immunoassay, often with a FRET or luminescence-based readout.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor

-

Forskolin

-

cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)

-

Test compounds (analogs)

-

Cell culture medium and plates

Procedure:

-

Plate the 5-HT1A expressing cells in a suitable microplate and incubate overnight.

-

Prepare serial dilutions of the test compounds.

-

Aspirate the culture medium and add the test compounds to the cells, along with a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and follow the protocol for the chosen cAMP assay kit to measure the intracellular cAMP concentration.

-

Generate dose-response curves and calculate the EC50 values for the agonist compounds.

Experimental Workflow for Inhibitor Discovery and Characterization

The process of identifying and characterizing novel inhibitors based on the (6-(difluoromethoxy)pyridin-3-yl)methanamine scaffold typically follows a multi-stage workflow, from initial screening to in-depth biological evaluation.

References

- 1. The Bromodomain Protein Brd4 Insulates Chromatin from DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Dopamine receptor-mediated Ca(2+) signaling in striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (6-(Difluoromethoxy)pyridin-3-yl)methanamine (CAS 1198103-43-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, safety information, and suppliers of the compound with CAS number 1198103-43-3, identified as (6-(Difluoromethoxy)pyridin-3-yl)methanamine.

Chemical Properties and Identification

(6-(Difluoromethoxy)pyridin-3-yl)methanamine is a pyridine derivative. Below is a summary of its key chemical properties.

| Property | Value | Source |

| CAS Number | 1198103-43-3 | [1][2][3][4][5] |

| Synonyms | C-(6-Difluoromethoxy-pyridin-3-yl)-methylamine, 3-Pyridinemethanamine, 6-(difluoromethoxy)- | [1][6] |

| Molecular Formula | C₇H₈F₂N₂O | [1][4][7][8][9] |

| Molecular Weight | 174.15 g/mol | [1] |

| Appearance | Liquid | [5] |

| SMILES | NCc1ccc(nc1)OC(F)F | [3] |

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates the following hazards and necessary precautions.[5]

-

Hazard Statements:

-

Precautionary Statements:

-

Stability: Stable under recommended storage conditions.[5]

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[5]

This substance should only be handled by trained professionals in a well-ventilated laboratory setting.[5]

Sourcing and Suppliers

(6-(Difluoromethoxy)pyridin-3-yl)methanamine is available from several chemical suppliers, typically for research and development purposes.

| Supplier | Purity | Location |

| Aladdin Scientific | 97% | United States |

| Matrix Scientific | 95% | United States |

| SynQuest Laboratories, Inc. | - | United States |

| Sobekbio Biosciences | 98% | - |

| ChemScene LLC | - | - |

| BLD Pharmatech Co., Ltd. | 97% | - |

| Bidepharm | 97% | China |

| Acmec Biochemical | - | - |

| AbacipharmTech | - | - |

Note: This list is not exhaustive and availability may vary. Purity levels are as reported by the suppliers.[1][3][5][10][11][12]

Experimental Protocols and Biological Activity

Detailed experimental protocols for the synthesis or specific biological applications of CAS 1198103-43-3 are not available in the reviewed public literature. Similarly, no specific signaling pathways involving this compound have been documented.

Researchers acquiring this compound would typically follow a general workflow to characterize and test it.

Caption: General experimental workflow for a novel chemical compound.

Logical Structure of this Guide

The information in this guide is structured to provide a clear and logical progression for the reader, from basic identification to practical considerations for its use in research.

Caption: Logical flow of information presented in this technical guide.

References

- 1. 1198103-43-3 CAS Manufactory [m.chemicalbook.com]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 3-Pyridinemethanamine, 6-(difluoromethoxy)- [sobekbio.com]

- 4. Chemical Product Catalog _Letter D_Page 782_Chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 7. Page loading... [guidechem.com]

- 8. Pyridine Derivatives (8) [myskinrecipes.com]

- 9. myskinrecipes.com [myskinrecipes.com]

- 10. CAS:943843-27-4, (2-(二氟甲氧基)吡啶-4-基)甲胺盐酸盐-毕得医药 [bidepharm.com]

- 11. CAS:1198103-43-3, 6-二氟甲氧基吡啶-3-甲胺-毕得医药 [bidepharm.com]

- 12. CAS:1198103-42-2, 6-(二氟甲氧基)吡啶-3-甲腈-毕得医药 [bidepharm.com]

The Difluoromethoxy Group: A Bioisosteric Chameleon in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug design, the strategic placement of functional groups can dictate the success or failure of a therapeutic candidate. Among the rising stars in the medicinal chemist's arsenal is the difluoromethoxy (-OCF₂H) group. This deceptively simple moiety acts as a bioisosteric chameleon, mimicking various functional groups while imparting a unique and often advantageous set of physicochemical properties. This technical guide provides a comprehensive exploration of the bioisosterism of the difluoromethoxy group, offering insights into its properties, applications, and the experimental methodologies used to evaluate its impact.

Physicochemical Profile of the Difluoromethoxy Group: A Balancing Act

The difluoromethoxy group's utility stems from its finely tuned electronic and steric properties, positioning it as a versatile bioisostere for methoxy, hydroxyl, and thiol groups. Its characteristics are a direct consequence of the two electron-withdrawing fluorine atoms and the remaining hydrogen atom.

Lipophilicity and Solubility: The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more heavily fluorinated trifluoromethoxy (-OCF₃) group.[1] This moderate enhancement in lipophilicity can be beneficial for improving membrane permeability and, consequently, oral absorption. However, the exact impact on lipophilicity is context-dependent and can be influenced by the electronic environment of the molecule.[1][2] The change in the logarithm of the partition coefficient (ΔlogP) between a difluoromethoxy- and a methoxy-substituted compound typically ranges from -0.1 to +0.4.[2][3][4]

Electronic Effects and Hydrogen Bonding: With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing. A key and distinguishing feature is the acidity of its hydrogen atom, which allows the -OCF₂H group to function as a hydrogen bond donor.[1][4] This is a rare characteristic for a lipophilic group and enables it to mimic the hydrogen-bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4] This allows for the preservation of crucial interactions with biological targets while potentially improving other properties like metabolic stability. The hydrogen bond acidity parameter (A) for the difluoromethyl group has been determined to be in the range of 0.085–0.126, similar to that of thiophenol and aniline.[2][3][4]

Metabolic Stability: A primary driver for the incorporation of the difluoromethoxy group is the enhancement of a drug's metabolic stability.[1][5] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1] Consequently, the -OCF₂H group is an excellent replacement for metabolically labile moieties, such as the methoxy group, which is prone to O-demethylation.[5] This substitution can lead to a longer plasma half-life and improved bioavailability of a drug candidate.

Conformational Preferences: The difluoromethoxy group can influence the conformational preferences of a molecule. The rotation around the Ar-O bond and the O-CF₂H bond can lead to different spatial arrangements of the fluorine and hydrogen atoms, which can impact binding to a target protein.[6] Studies on N-difluoromethylated amides suggest that intramolecular hydrogen bonding and stereoelectronic effects play a significant role in determining the preferred conformation.[7]

Tabulated Physicochemical Data

For ease of comparison, the following tables summarize key quantitative data for the difluoromethoxy group in relation to its common bioisosteres.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Hydroxyl (-OH) | Thiol (-SH) |

| Hansch Lipophilicity Parameter (π) | ~ -0.02 | +0.2 to +0.6[8] | ~ -0.67 | ~ 0.39 |

| Hammett Constant (σp) | -0.27 | ~ +0.14[1] | -0.37 | 0.15 |

| Hydrogen Bond Acidity (A) | ~ 0 | 0.085 - 0.126[2][3][4] | ~ 0.37 | ~ 0.13 |

| Hydrogen Bond Basicity (B) | ~ 0.45 | ~ 0.2 | ~ 0.4 | ~ 0.1 |

Table 1: Comparative Physicochemical Properties of Common Functional Groups.

| Bioisosteric Replacement | ΔlogP (OCF₂H vs. Original Group) | Rationale for Replacement |

| -OCH₃ → -OCF₂H | -0.1 to +0.4[2][3][4] | Enhance metabolic stability (block O-demethylation), subtly modulate lipophilicity, introduce weak H-bond donor capability. |

| -OH → -OCF₂H | Variable | Improve metabolic stability, increase lipophilicity, maintain H-bond donor interaction. |

| -SH → -OCF₂H | Variable | Enhance metabolic stability, mimic H-bond donor properties. |

Table 2: Impact of Difluoromethoxy Bioisosteric Replacement on Lipophilicity.

Case Studies: The Difluoromethoxy Group in Action

The strategic utility of the difluoromethoxy group is exemplified by its incorporation into several marketed drugs.

Pantoprazole: A proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. The difluoromethoxy group on the benzimidazole core of pantoprazole is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, allowing for its targeted mechanism of action.[1]

Roflumilast: A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its enhanced potency and metabolic stability, leading to a longer duration of action.[1]

Visualizing the Role of the Difluoromethoxy Group

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioisosterism of the difluoromethoxy group.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of difluoromethoxy-containing compounds.

Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol.[1][9]

Materials:

-

Phenol derivative

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hexanes

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and potassium carbonate (2.0 eq).

-

Add DMF and a small amount of deionized water.

-

Degas the solution with nitrogen for 1 hour while stirring.

-

Add sodium chlorodifluoroacetate (2.8 eq) to the reaction mixture in one portion under a stream of nitrogen.

-

Equip the flask with a condenser and heat the mixture to 90-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with hexanes (or another suitable organic solvent) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound.[1][5][10][11][12][13][14]

Materials:

-

Test compound

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) containing an internal standard

-

96-well plates

-

Incubator capable of maintaining 37 °C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare the incubation mixture by combining human liver microsomes (final concentration typically 0.5 mg/mL), potassium phosphate buffer, and MgCl₂ in a 96-well plate.

-

Pre-warm the incubation mixture at 37 °C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Immediately add the test compound to the wells (final concentration typically 1 µM).

-

Incubate the plate at 37 °C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This protocol describes the "gold standard" method for determining the octanol-water partition coefficient (logP).[15][16][17][18]

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Water (HPLC grade) or phosphate buffer (pH 7.4 for logD)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

In a glass vial, combine a known volume of the pre-saturated n-octanol containing the test compound with a known volume of the pre-saturated water (or buffer).

-

Tightly cap the vial and shake it vigorously for a predetermined amount of time (e.g., 1-3 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

After shaking, centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of the test compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

The difluoromethoxy group stands as a testament to the power of subtle chemical modifications in drug design. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability, provides medicinal chemists with a powerful tool to overcome common challenges in lead optimization. By serving as a bioisostere for methoxy, hydroxyl, and thiol groups, the -OCF₂H moiety can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule, ultimately contributing to the development of safer and more effective therapeutics. A thorough understanding of its physicochemical properties and the application of robust experimental methodologies are paramount to successfully harnessing the potential of this versatile functional group.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. droracle.ai [droracle.ai]

- 8. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. mercell.com [mercell.com]

- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Parallel Synthesis Utilizing (6-(difluoromethoxy)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group, in particular, offers a unique modulation of lipophilicity and electronic properties. The building block, (6-(difluoromethoxy)pyridin-3-yl)methanamine, presents a valuable starting material for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. Its pyridyl core is a common feature in many kinase inhibitors, and the primary amine handle allows for a multitude of chemical transformations suitable for parallel synthesis.

These application notes provide detailed protocols for the utilization of (6-(difluoromethoxy)pyridin-3-yl)methanamine in the parallel synthesis of an amide library, a common approach in hit-to-lead campaigns. The presented workflows and hypothetical data serve as a guide for researchers to design and execute high-throughput synthesis and screening campaigns.

Key Applications in Drug Discovery

Derivatives of pyridylmethanamine are frequently explored as modulators of various biological targets. The (6-(difluoromethoxy)pyridin-3-yl) moiety is of particular interest in the design of inhibitors for protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases. The difluoromethoxy group can enhance the binding affinity of ligands to their target proteins and improve their pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Parallel Amide Library Synthesis

This protocol details the parallel synthesis of a library of amides derived from (6-(difluoromethoxy)pyridin-3-yl)methanamine and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

-

(6-(difluoromethoxy)pyridin-3-yl)methanamine

-

A diverse library of carboxylic acids (pre-weighed in 96-well plates)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

96-well reaction plates with sealing mats

-

Automated liquid handler (optional)

-

Centrifugal evaporator

-

LC-MS for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a 0.2 M solution of (6-(difluoromethoxy)pyridin-3-yl)methanamine in DMF.

-

Prepare a 0.2 M solution of DIC in DMF.

-

Prepare a 0.2 M solution of HOBt in DMF.

-

Prepare a 1 M solution of TEA in DMF.

-

-

Reaction Setup (in a 96-well reaction plate):

-

To each well containing a unique carboxylic acid (0.1 mmol), add 500 µL of the (6-(difluoromethoxy)pyridin-3-yl)methanamine solution (0.1 mmol, 1.0 eq).

-

Add 500 µL of the HOBt solution (0.1 mmol, 1.0 eq) to each well.

-

Add 500 µL of the DIC solution (0.1 mmol, 1.0 eq) to each well.

-

Add 100 µL of the TEA solution (0.1 mmol, 1.0 eq) to each well.

-

-

Reaction and Work-up:

-

Seal the 96-well plate securely with a sealing mat.

-

Place the plate on a shaker and agitate at room temperature for 16 hours.

-

After the reaction is complete, remove the sealing mat and add 1 mL of DCM to each well.

-

Add 1 mL of saturated aqueous sodium bicarbonate solution to each well.

-

Seal the plate and shake vigorously for 5 minutes.

-

Allow the layers to separate and carefully remove the aqueous layer using a pipette or liquid handler.

-

Wash the organic layer with 1 mL of brine.

-

Dry the organic layer by adding anhydrous sodium sulfate to each well.

-

Transfer the organic solution from each well to a new 96-well plate.

-

Concentrate the solvent in a centrifugal evaporator to yield the crude amide products.

-

-

Analysis and Purification:

-

Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

-

Analyze the purity and confirm the identity of the products in each well using LC-MS.

-

If required, purify the desired products using preparative HPLC.

-

Data Presentation

The following table represents a hypothetical structure-activity relationship (SAR) study of a library of amides synthesized from (6-(difluoromethoxy)pyridin-3-yl)methanamine, screened against a target kinase (e.g., a receptor tyrosine kinase).

| Compound ID | R-Group (from Carboxylic Acid) | Molecular Weight | Kinase IC50 (nM) |

| 1 | Phenyl | 280.26 | 1500 |

| 2 | 4-Chlorophenyl | 314.71 | 750 |

| 3 | 4-Methoxyphenyl | 310.29 | 980 |

| 4 | 3-Trifluoromethylphenyl | 348.26 | 250 |

| 5 | Thiophen-2-yl | 286.30 | 1200 |

| 6 | Cyclohexyl | 286.33 | >10000 |

| 7 | 1-Naphthyl | 330.32 | 450 |

| 8 | Pyridin-4-yl | 281.26 | 850 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the parallel synthesis of an amide library.

Caption: Workflow for parallel amide library synthesis.

Signaling Pathway

The following diagram illustrates a simplified generic kinase signaling pathway, a common target for pyridine-based inhibitors.

Caption: Simplified MAPK/ERK signaling pathway.

Application Notes and Protocols for Amide Bond Formation with (6-(difluoromethoxy)pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals and biologically active molecules. This document provides detailed protocols for the synthesis of amides utilizing (6-(difluoromethoxy)pyridin-3-yl)methanamine, a versatile building block in modern drug discovery. The presence of the difluoromethoxy group on the pyridine ring introduces unique electronic properties that can influence the reactivity of the amine and the characteristics of the final product.

The electron-withdrawing nature of the difluoromethoxy substituent reduces the basicity and nucleophilicity of the aminomethyl group, which can present challenges for standard amide coupling reactions. Therefore, robust coupling reagents are often required to achieve high yields. This application note focuses on two widely used and effective coupling methodologies:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of racemization.

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A classic carbodiimide-based system where EDC activates the carboxylic acid, and HOBt is an additive that improves efficiency and suppresses side reactions.